molecular formula C24H22FNO2 B3415420 NM-2201 CAS No. 2042201-16-9

NM-2201

Cat. No.: B3415420
CAS No.: 2042201-16-9
M. Wt: 375.4 g/mol
InChI Key: PRGFSQYZCKCBQO-UHFFFAOYSA-N

Description

NM2201, also known as naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, is an indole-based synthetic cannabinoid. It is structurally similar to other synthetic cannabinoids such as 5F-PB-22 and NNE1. NM2201 acts as a full agonist at the cannabinoid receptors CB1 and CB2, with high binding affinity .

Scientific Research Applications

NM2201 has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It serves as a pharmacological probe to investigate the binding affinity and activity of cannabinoids at CB1 and CB2 receptors. Additionally, NM2201 is used in forensic toxicology to develop detection methods for synthetic cannabinoids in biological samples .

Mechanism of Action

As a synthetic cannabinoid, AM-2201 is believed to act as a potent full agonist to the central CB1 and peripheral CB2 receptors .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

NM2201 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of NM2201.

Major Products

Comparison with Similar Compounds

Similar Compounds

    5F-PB-22: Similar in structure but differs by the presence of an ester linkage.

    NNE1: Another synthetic cannabinoid with similar binding properties.

Uniqueness

NM2201 is unique due to its specific ester linkage between the indole and naphthalene groups, which influences its binding affinity and metabolic stability. Compared to 5F-PB-22 and NNE1, NM2201 has distinct pharmacokinetic properties and metabolic pathways .

Properties

IUPAC Name

naphthalen-1-yl 1-(5-fluoropentyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c25-15-6-1-7-16-26-17-21(20-12-4-5-13-22(20)26)24(27)28-23-14-8-10-18-9-2-3-11-19(18)23/h2-5,8-14,17H,1,6-7,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGFSQYZCKCBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009986
Record name 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2042201-16-9
Record name 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2042201-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NM-2201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2042201169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NM-2201
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCQ6IR3CU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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